6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazo-thiadiazole core substituted with a 4-chlorophenyl group at position 4. The electron-withdrawing chlorine atom at the para position of the phenyl ring enhances the compound’s stability and modulates its interactions with biological targets, such as tubulin or kinase enzymes . Synthetic routes typically involve condensation of 2-amino-1,3,4-thiadiazole derivatives with α-bromoketones under reflux conditions, yielding analogs with variable substituents at positions 2 and 6 .
Properties
Molecular Formula |
C10H6ClN3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6ClN3S/c11-8-3-1-7(2-4-8)9-5-14-10(13-9)15-6-12-14/h1-6H |
InChI Key |
CZFBYLQRWRKQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of 2-amino-1,3,4-thiadiazole with 4-chlorophenacyl bromide in an ethanol solution. This reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b][1,3,4]thiadiazole ring . The reaction conditions often include heating and the use of a base to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives in cancer therapy. Specifically, compounds characterized by this scaffold have been evaluated for their ability to inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and survival. In a study involving pancreatic cancer cells, several derivatives exhibited significant cytotoxic effects on mesothelioma cell lines, suggesting their potential as therapeutic agents against tumors that overexpress FAK .
Anti-Microbial Activity
The compound has also been investigated for its anti-microbial properties. Molecular docking studies indicate that certain derivatives of imidazo[2,1-b][1,3,4]thiadiazole show high affinity for key proteins involved in bacterial and fungal infections. For instance, compounds demonstrated promising results against Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase proteins, which are validated targets for anti-tubercular and antifungal therapies .
Study on FAK Inhibition
In a pivotal study published in 2020, researchers synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and tested their efficacy against pancreatic cancer cells. The results indicated that these compounds could effectively inhibit the phosphorylation of FAK in vitro. The study concluded that targeting FAK with these derivatives could be a promising strategy for treating specific cancers .
Molecular Docking Analysis
A comprehensive molecular docking analysis was conducted to assess the binding affinities of various imidazo[2,1-b][1,3,4]thiadiazole derivatives against several enzyme targets related to tuberculosis and fungal infections. The best-performing compounds showed docking scores significantly lower than standard drugs like Isoniazid and Fluconazole, indicating their potential as effective alternatives in treating resistant strains of pathogens .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Anti-Cancer | Inhibition of FAK in pancreatic cancer | Significant cytotoxicity observed |
| Anti-Microbial | Targets for tuberculosis and fungal infections | High binding affinity in molecular docking studies |
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is associated with the inhibition of cell cycle regulatory proteins, such as cyclin D1, and the activation of cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27 . These interactions lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological profile of 6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is highly dependent on substituent modifications. Below is a detailed comparison with key analogs:
Anticancer Activity
Table 1: Cytotoxic Profiles of Selected Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Key Observations:
- Bulkier Substituents : Coumarin (compound 123 ) and benzothiazole (compound Vb ) groups improve binding affinity to tubulin or kinase domains via hydrophobic interactions .
- Alkyl Chains : Isobutyl and propyl groups at position 2 (compounds in ) reduce off-target toxicity while maintaining potency, suggesting a role in modulating membrane permeability.
Antimicrobial and Anti-inflammatory Activity
- Anti-inflammatory Analogs : Derivatives with alkyl/aryl groups at positions 2 and 6 (e.g., 2-methyl, 6-aryl) exhibited anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema models .
- Antimicrobial Activity : 2-Trifluoromethyl-substituted analogs demonstrated antitubercular activity, with MIC values < 1 μg/mL against Mycobacterium tuberculosis .
Structural and Physicochemical Properties
- Planarity and Conformation : The imidazo-thiadiazole core is nearly planar, with dihedral angles < 5° between the core and substituted phenyl rings. This planarity facilitates π-π stacking with biological targets .
- Crystal Packing: Weak non-covalent interactions (e.g., C–H···Cl, π-π stacking) stabilize the crystal lattice, as observed in X-ray studies of 6-(4-chlorophenyl)-2-isobutylimidazo[...] .
- Solubility : Electron-withdrawing groups (Cl, Br, CF₃) reduce solubility in polar solvents, while methoxy or alkyl chains improve it .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives typically involves multi-step chemical reactions. For instance, the compound can be synthesized through the reaction of 4-chlorophenyl derivatives with thiadiazole precursors. The structural integrity is often confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that imidazo[2,1-b][1,3,4]thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with substitutions at the C-6 position (e.g., 4-chlorophenyl) displayed enhanced antibacterial effects compared to their unsubstituted counterparts .
Antioxidant Activity
The antioxidant capacity of these compounds has also been investigated. The Ferric Reducing Antioxidant Power (FRAP) and DPPH assays indicated that several synthesized derivatives possess notable antioxidant properties. Compounds such as 2, 3a, and 3b showed high activity levels, suggesting their potential use in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole have been explored in various studies. For example:
- Cytotoxicity : The compound exhibited cytotoxic effects against human leukemia cell lines (L1210 and CEM) with IC50 values ranging from 0.79 to 1.6 μM. The mechanism involved apoptosis induction through phosphatidylserine externalization and caspase-3 activation .
- Inhibition of FAK : Another study reported that certain derivatives inhibited focal adhesion kinase (FAK), a key player in cancer cell proliferation and migration. Compounds demonstrated IC50 values between 0.59 to 2.81 μM in mesothelioma cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the imidazo[2,1-b][1,3,4]thiadiazole scaffold significantly influence biological activity:
- Substituents at C-6 : The presence of electron-withdrawing groups like chlorophenyl enhances antimicrobial and anticancer activities.
- Hydroxyl and Methoxy Groups : These groups were found to improve antioxidant capacity and cytotoxicity against various cancer cell lines.
Case Studies
| Compound | Activity Type | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole | Antimicrobial | N/A | Various bacteria |
| 2-(4-Methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate | Cytotoxic | 0.79 - 1.6 μM | L1210 leukemia cells |
| Compound 1a | Antitumor | 0.59 - 2.81 μM | Mesothelioma cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
